8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by its dibenzylamino group attached to a methylated purine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine core is replaced by the dibenzylamino moiety.
Methylation and Alkylation: The final steps involve methylation and alkylation reactions to introduce the methyl and pentyl groups at specific positions on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pentyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the dibenzylamino group, potentially leading to the formation of reduced purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of new purine derivatives with different substituents.
Scientific Research Applications
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
586987-60-2 |
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Molecular Formula |
C27H33N5O2 |
Molecular Weight |
459.594 |
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C27H33N5O2/c1-4-5-12-17-32-23(28-25-24(32)26(33)30(3)27(34)29(25)2)20-31(18-21-13-8-6-9-14-21)19-22-15-10-7-11-16-22/h6-11,13-16H,4-5,12,17-20H2,1-3H3 |
InChI Key |
CRNRECBODNKYBD-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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